N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Beschreibung
The compound N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of sulfonamide-functionalized pyrroloquinoline derivatives. Its core structure, the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, is recognized for its bicyclic framework, which combines pyrrole and quinoline moieties. This scaffold has shown diverse biological activities, including antifungal (e.g., pyroquilon, a rice blast fungicide ) and neuropsychiatric applications (e.g., NH300094, a triple receptor antagonist ).
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-13-4-5-15(16(10-13)21(23)24)19-28(25,26)14-7-11-3-2-6-20-17(22)9-12(8-14)18(11)20/h4-5,7-8,10,19H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSUNVOJXVWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure that includes a pyrroloquinoline framework with a sulfonamide group and a methoxy-nitrophenyl substituent. The molecular formula is with a molecular weight of 368.35 g/mol. The structural conformation has been studied using X-ray crystallography, revealing an L-shaped configuration influenced by intramolecular hydrogen bonding interactions .
Anticancer Properties
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The presence of the nitrophenyl group is thought to enhance cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 (Colon) | 12.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated against Mycobacterium tuberculosis and other pathogens.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Escherichia coli | 2.0 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit essential enzymes involved in DNA replication and repair.
- Induction of Oxidative Stress : The nitrophenyl group can generate reactive oxygen species (ROS), leading to cellular damage.
- Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell proliferation and survival.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the methoxy and nitro groups can significantly influence the biological activity of the compound. For example:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Nitro Group : Plays a crucial role in cytotoxicity and antimicrobial activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that modifications in the sulfonamide moiety could enhance anticancer efficacy against resistant cancer cell lines.
- Antimicrobial Screening : Another study reported that analogs with different substituents exhibited varying degrees of effectiveness against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Scaffold Derivatives
Pyrroloquinoline-Based Antifungals
- Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₁₁H₁₁NO Key Features: Lacks sulfonamide and aryl substituents. Directly inhibits melanin biosynthesis in Magnaporthe grisea, critical for rice blast control . Activity: LogP ~1.5 (estimated), lower hydrophobicity than sulfonamide derivatives.
Neuroactive Derivatives
- NH300094 (8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): Molecular Formula: C₂₈H₂₈FN₃O₃ Key Features: Triple antagonist of 5-HT₂A, D₂, and D₃ receptors; inverse agonist at 5-HT₁B. Activity: Preclinical candidate for schizophrenia due to balanced receptor modulation .
Sulfonamide-Functionalized Derivatives
Sulfonamide substitution at position 8 is a common structural motif in medicinal chemistry, enhancing solubility and target binding. Key analogs include:
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₂₃H₂₀N₂O₄S
- Molecular Weight : 420.49
- Physicochemical Properties :
- LogP: 4.22
- Hydrogen Bond Acceptors (HBA): 7
- Polar Surface Area (PSA): 65.24 Ų
N-(2,4-Difluorophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₁₇H₁₄F₂N₂O₃S
- Molecular Weight : 364.37
- Key Features : Difluorophenyl group enhances metabolic stability and lipophilicity.
- Physicochemical Properties :
- LogP: 2.61
- HBA: 6
- PSA: 57.79 Ų
N-(4-Methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Structural and Functional Comparison Table
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
